![molecular formula C13H9F4NO3S B14625719 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide CAS No. 55688-23-8](/img/structure/B14625719.png)
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-fluorophenol with 2-bromophenylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. The compound’s effects are mediated through its interaction with key molecular targets, including enzymes and receptors involved in inflammation and cancer .
相似化合物的比较
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trifluoromethanesulfonimide
- N-(2-Pyridyl)bis(trifluoromethanesulfonimide)
- Lithium bis(trifluoromethanesulphonyl)imide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
55688-23-8 |
|---|---|
分子式 |
C13H9F4NO3S |
分子量 |
335.28 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO3S/c14-9-5-7-10(8-6-9)21-12-4-2-1-3-11(12)18-22(19,20)13(15,16)17/h1-8,18H |
InChI 键 |
KCBDPCSEFPQVGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
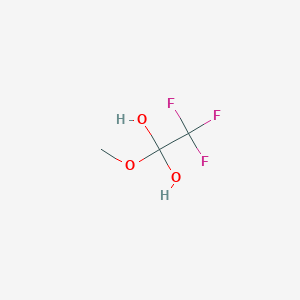
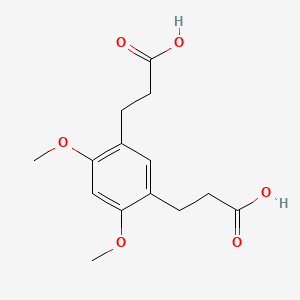
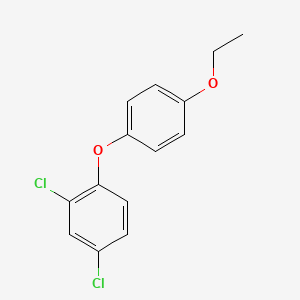
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
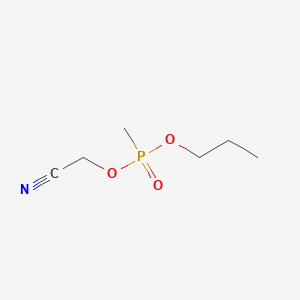
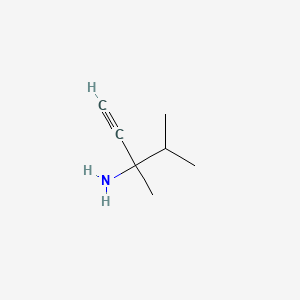
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

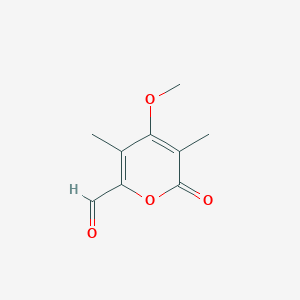
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
